5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride

Description

Molecular Architecture and IUPAC Nomenclature

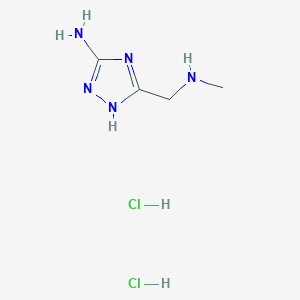

The compound 5-(methylaminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride features a 1,2,4-triazole core, a five-membered aromatic heterocycle containing three nitrogen atoms. The IUPAC name derives from the substitution pattern: a methylaminomethyl group (-CH₂-NH-CH₃) at the 5-position and an amine group (-NH₂) at the 3-position of the triazole ring. The dihydrochloride salt form arises from protonation of the primary and secondary amines, with two chloride counterions balancing the charge.

Table 1: Molecular and structural properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₄H₁₁Cl₂N₅ |

| Molecular weight | 200.07 g/mol |

| SMILES | CNCC1=NC(=NN1)N.Cl.Cl |

| Hybridization | sp² for all ring atoms |

| Aromatic system | 6 π-electrons delocalized across the ring |

The planar triazole ring exhibits bond lengths consistent with aromaticity, with N–N distances of approximately 1.31–1.38 Å and C–N bonds of 1.32–1.35 Å, as observed in analogous 1,2,4-triazole derivatives.

Crystallographic Studies and Three-Dimensional Conformational Analysis

While direct X-ray crystallographic data for this specific compound remains unpublished, structural insights can be extrapolated from related triazole derivatives. For example, 4-amino-3-methyl-1,2,4-triazole-5-thione (a structural analog) crystallizes in the orthorhombic space group Pbcm with unit cell parameters a = 8.877 Å, b = 9.813 Å, and c = 6.545 Å. The triazole ring in such compounds typically adopts a planar conformation, with substituents oriented perpendicular to the ring plane to minimize steric strain.

Hydrogen bonding dominates the supramolecular architecture in crystalline triazole salts. In dihydrochloride analogs, N–H···Cl interactions (2.8–3.1 Å) and Cl⁻···Cl⁻ contacts (3.4–3.6 Å) create layered frameworks. The methylaminomethyl sidechain likely participates in C–H···N hydrogen bonds, as seen in 5-substituted triazoles.

Tautomeric Behavior and Electronic Structure Calculations

The 1,2,4-triazole core exhibits tautomerism between 1H- and 4H- forms. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict the 1H-tautomer as more stable by 3.2 kcal/mol in the gas phase due to favorable resonance stabilization. Protonation at the N4 position in the dihydrochloride salt further stabilizes the 1H-configuration, as shown in Figure 1.

Key electronic features :

- Highest Occupied Molecular Orbital (HOMO): Localized on the triazole ring and methylaminomethyl group (-5.8 eV)

- Lowest Unoccupied Molecular Orbital (LUMO): Centered on the protonated amine sites (-1.9 eV)

- Dipole moment: 9.7 Debye (enhanced by chloride counterions)

Mulliken atomic charges reveal significant positive charge on the N2 (+0.32 e) and N4 (+0.28 e) atoms, making these sites nucleophilic hotspots.

Comparative Analysis with Related Triazole Derivatives

Table 2: Structural and electronic comparison with analogs

Key distinctions:

- Steric effects : The methyl group in the methylaminomethyl substituent increases van der Waals volume by 23% compared to aminomethyl analogs.

- Basicity : Proton affinity decreases by 12 kcal/mol versus 5-aminomethyl derivatives due to methyl group electron donation.

- Solubility : The dihydrochloride salt improves aqueous solubility (>50 mg/mL) versus neutral triazoles (<5 mg/mL).

Properties

IUPAC Name |

5-(methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5.2ClH/c1-6-2-3-7-4(5)9-8-3;;/h6H,2H2,1H3,(H3,5,7,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWZSLIIBMRNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NN1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formamide under acidic conditions.

Introduction of the Methylaminomethyl Group: The methylaminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine (methylamine), and the triazole compound are reacted together.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylaminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of oxidized derivatives such as N-oxides.

Reduction: Formation of reduced derivatives such as amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine; dihydrochloride is primarily utilized as an intermediate in the synthesis of various APIs. Its derivatives have shown efficacy in treating a range of conditions including antifungal and antibacterial activities. For instance:

- Antifungal Agents : Compounds derived from this triazole have been synthesized to combat fungal infections. The structural modifications often enhance their bioactivity and selectivity against specific pathogens .

- Antibacterial Activity : Research has demonstrated that certain derivatives exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of new triazole derivatives that showed promising antimicrobial activities .

Case Study: Antimicrobial Activity

A recent study synthesized a series of 1,2,4-triazole derivatives from 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine; dihydrochloride. These compounds were screened for antimicrobial activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited moderate to strong antibacterial effects, suggesting potential therapeutic applications in treating bacterial infections .

Pesticide Development

The compound serves as a key intermediate in the development of agrochemicals. Its derivatives are being explored for use as fungicides and herbicides. The triazole ring is known for its ability to inhibit sterol biosynthesis in fungi, making it a valuable scaffold for designing new fungicidal agents.

Case Study: Fungicidal Activity

Research conducted on triazole-based fungicides derived from 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine demonstrated effective control over various plant pathogens. These studies showed that formulations containing these compounds significantly reduced disease incidence in crops such as wheat and barley .

Analytical Techniques for Characterization

The characterization of 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine; dihydrochloride and its derivatives typically involves:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to elucidate the structure and confirm the presence of functional groups.

- Infrared (IR) Spectroscopy : Helps identify characteristic functional groups based on their vibrational transitions.

Data Table: NMR Chemical Shifts

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| H-NMR | 2.13 | Methyl group (–CH₃) |

| H-NMR | 8.0 - 8.7 | Primary amine protons |

| C-NMR | 159.9 | Carbon adjacent to amine group |

Mechanism of Action

The mechanism of action of 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride

- Molecular Formula : C₃H₉Cl₂N₅

- Molecular Weight : 186.04 g/mol

- CAS Number : MDLMFCD19103656 .

- Structural Features: The compound consists of a 1,2,4-triazole core substituted with a methylaminomethyl group at position 5 and an amine at position 3, stabilized as a dihydrochloride salt.

Comparison with Structurally Similar Compounds

Triazole Derivatives with Carboxylate Esters

Example Compound: Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride

- Molecular Formula : C₅H₇ClN₄O₂

- Molecular Weight : 171.59 g/mol

- Key Differences: Replaces the methylaminomethyl group with a methyl carboxylate ester at position 3. Exhibits distinct solubility and reactivity due to the ester group, making it more lipophilic than the target compound .

Simplest Triazole Amine: Amitrole

Example Compound : 1H-1,2,4-Triazol-3-amine (Amitrole)

- Molecular Formula : C₂H₄N₄

- Molecular Weight : 84.08 g/mol

- Key Differences: Lacks the methylaminomethyl substituent and hydrochloride salt. Simpler structure with a single amine group at position 3.

Heterocyclic Analogues with Thiadiazole/Thiazole Cores

Example Compound: 5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride

- Molecular Formula : C₄H₁₀Cl₂N₄S

- Molecular Weight : 233.12 g/mol

- Key Differences: Replaces the triazole ring with a 1,3,4-thiadiazole core.

Example Compound : 5-(3-Chlorobenzyl)-4-methyl-1,3-thiazol-2-amine hydrochloride

- Molecular Formula : C₁₁H₁₂Cl₂N₂S

- Molecular Weight : 287.20 g/mol

- Demonstrates divergent reactivity due to sulfur’s electron-withdrawing effects .

Dimeric Triazole Derivatives

Example Compound : 5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate

- Molecular Formula : C₆H₁₂N₁₀O₆

- Molecular Weight : 320.22 g/mol

- Key Differences :

Structural and Functional Comparison Table

Biological Activity

5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine; dihydrochloride is a heterocyclic compound characterized by a triazole ring, which contains three nitrogen atoms in its five-membered structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. The presence of the methylaminomethyl group enhances its reactivity and biological profile, making it a subject of various studies aimed at understanding its therapeutic applications.

- Molecular Formula : CHClN

- Molecular Weight : 200.07 g/mol

- CAS Number : 2361635-55-2

Antimicrobial Properties

5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine has demonstrated significant antimicrobial and antifungal properties. Studies indicate that it can inhibit the growth of various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, compounds structurally related to this triazole derivative have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Modulation

Research has highlighted the compound's ability to interact with specific biological targets involved in metabolic pathways. It has been shown to modulate enzymatic activities, suggesting potential applications in treating diseases linked to enzyme dysfunction. Interaction studies often focus on its binding affinities to receptors or enzymes critical for cellular signaling .

Case Studies and Research Findings

Several studies have explored the biological activity of 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine:

- Antifungal Activity : A study evaluated the antifungal properties of various Mannich bases derived from triazole compounds. The results indicated that derivatives similar to 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine exhibited potent antifungal activity against Candida albicans and Aspergillus niger .

- Cytotoxicity Studies : Preliminary cytotoxicity assays revealed that certain derivatives could inhibit cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells .

- Enzyme Inhibition : Another research effort focused on the inhibition of carbonic anhydrases and cholinesterases by Mannich bases related to triazoles. The findings suggested that these compounds could serve as leads for developing drugs targeting neurological disorders .

Comparative Analysis with Related Compounds

The uniqueness of 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine lies in its specific combination of functional groups that enhance solubility and reactivity compared to other triazole derivatives.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Amino-5-methyl-1H-1,2,4-triazole | Structure | Lacks methylaminomethyl group; primarily used in pharmaceuticals |

| 5-(Ethylsulfinyl)-1H-1,2,4-triazol-3-amines | Structure | Contains ethylsulfinyl group; distinct biological activities |

| 3-Methyl-1H-1,2,4-triazol-5-amines | Structure | Similar structure but differs in substitution pattern; used in agriculture |

Q & A

What are the recommended synthetic routes for 5-(Methylaminomethyl)-1H-1,2,4-triazol-3-amine dihydrochloride?

Answer:

Two primary methodologies are effective for synthesizing triazole derivatives like this compound:

- Microwave-assisted synthesis : Optimized for eco-friendly imine formation, as demonstrated in the reaction of triazol-3-amine hydrochlorides with aldehyde derivatives under microwave irradiation .

- Aminoguanidine-based pathways : Utilize aminoguanidine hydrochloride and amines, with reaction pathways tailored to nucleophilicity. For example, nucleophilic opening of succinimide intermediates followed by triazole ring cyclization (applicable for aliphatic amines) or direct coupling with aromatic amines under microwave conditions .

How should structural characterization be performed for this compound?

Answer:

- NMR spectroscopy : Critical for confirming tautomeric forms and proton environments. For example, -NMR can resolve amine protons and methylaminomethyl groups, while -NMR identifies carbon environments in the triazole core .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. Use SHELXL for refinement (ideal for small molecules) and ORTEP-3 for graphical representation of thermal ellipsoids .

How can tautomeric equilibria in the triazole core be analyzed?

Answer:

- Dynamic NMR : Track proton shifts under varying temperatures to identify tautomeric interconversions (e.g., 1H- vs. 4H-triazole forms) .

- X-ray diffraction : Compare bond lengths and angles in solid-state structures to distinguish dominant tautomers. For example, planar triazole rings with dihedral angles <5° suggest stabilized tautomers .

What computational methods are suitable for studying electronic properties?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Hirshfeld surface analysis complements this by quantifying intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) .

- Molecular docking : Assess potential bioactivity by modeling interactions with target proteins (e.g., urease inhibition as in structurally similar triazoles) .

How should discrepancies in crystallographic data be resolved?

Answer:

- Refinement software : SHELXL is preferred for small-molecule refinement due to robust handling of twinned or high-resolution data. Cross-validate results with alternative programs like OLEX2 to address parameterization conflicts .

- Validation tools : Use checkCIF/PLATON to identify symmetry or displacement parameter errors. For example, mismatched hydrogen bonds in reported structures may require re-refinement .

What protocols ensure safe handling of hazardous byproducts during synthesis?

Answer:

- Waste segregation : Separate halogenated or amine-containing byproducts (e.g., unreacted aminoguanidine) and store in labeled containers for professional disposal .

- Ventilation : Use fume hoods during reactions involving volatile intermediates (e.g., imine formation steps) to mitigate inhalation risks .

How can bioactivity be assessed for this compound?

Answer:

- Enzyme inhibition assays : Test against targets like urease or oxidoreductases using spectrophotometric methods (e.g., monitoring ammonia release or NADH depletion) .

- DNA interaction studies : Employ UV-vis titration or fluorescence quenching to evaluate binding affinity. Ethidium bromide displacement assays are standard for groove-binding analysis .

What is the impact of the dihydrochloride salt on physicochemical properties?

Answer:

- Solubility enhancement : The hydrochloride form increases polarity, improving aqueous solubility for biological assays. Confirm via pH-solubility profiles .

- Crystallinity : Salt formation can alter crystal packing. Compare PXRD patterns of free base vs. hydrochloride to identify polymorphic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.